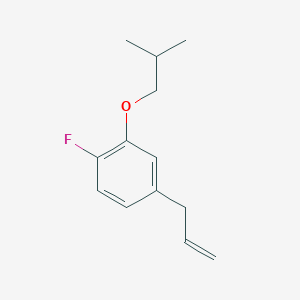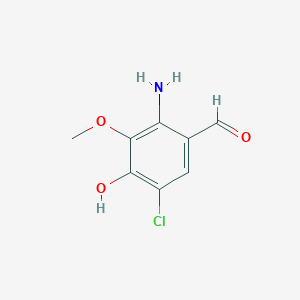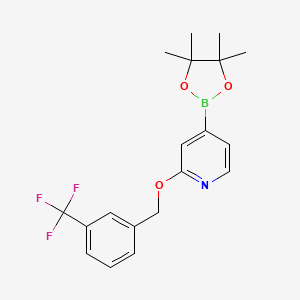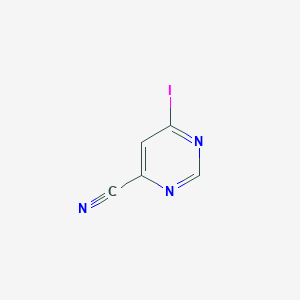
(4-Butylfuran-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butylfuran-3-yl)(phenyl)methanol: is a chemical compound with the following structural formula:
C15H18O2
It consists of a furan ring (4-butylfuran-3-yl) attached to a phenyl group via a methanol (hydroxymethyl) linker. Let’s break down its features:
-
Furan Ring: : Furan is a five-membered heterocyclic ring containing four carbon atoms and one oxygen atom. The butyl group (four carbon atoms) is attached to the furan ring at position 3.
-
Phenyl Group: : The phenyl group (C₆H₅) is an aromatic ring composed of six carbon atoms. In this compound, it’s connected to the furan ring.
-
Hydroxymethyl Linker: : The methanol group (CH₃OH) serves as a bridge between the furan and phenyl moieties.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for preparing this compound. Here are two common methods:
-
Grignard Reaction
- Start with 4-bromobenzaldehyde (or 4-chlorobenzaldehyde).
- React it with butylmagnesium bromide (Grignard reagent) to form the intermediate.
- Finally, treat the intermediate with methanol to obtain the desired compound.
-
Friedel-Crafts Alkylation
- Begin with furan.
- Alkylate furan using 4-bromobenzene in the presence of a Lewis acid catalyst (such as aluminum chloride).
- Hydrolyze the resulting intermediate to yield the target compound.
Industrial Production:
The industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.
Analyse Chemischer Reaktionen
(4-Butylfuran-3-yl)(phenyl)methanol: participates in various reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents: Reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and Lewis acids (for Friedel-Crafts alkylation) are used.
Major Products: The primary products are the corresponding aldehyde, alcohol, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Butylfuran-3-yl)(phenyl)methanol: finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to elucidate its effects fully.
Vergleich Mit ähnlichen Verbindungen
While there are related furan-containing compounds, the unique combination of the butyl group, phenyl ring, and methanol linker sets (4-Butylfuran-3-yl)(phenyl)methanol apart. Similar compounds include other furan derivatives with varying substituents.
Remember that this compound’s properties and applications continue to be explored, making it an exciting subject for scientific investigation .
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(4-butylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChI-Schlüssel |
RSJBSTFRRZYDGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=COC=C1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


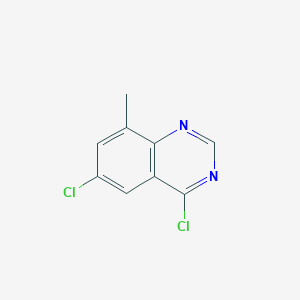

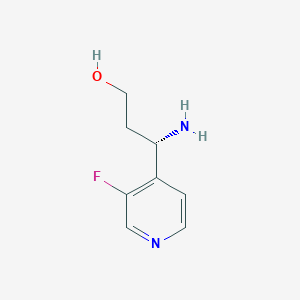
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)

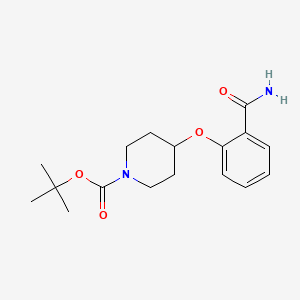
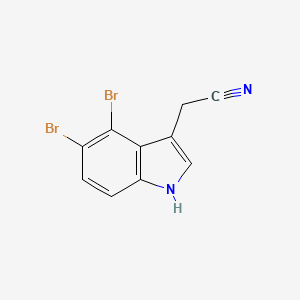
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
